molecular formula C11H7F2N B12302258 4-Fluoro-2-(2-fluorophenyl)pyridine

4-Fluoro-2-(2-fluorophenyl)pyridine

Cat. No.: B12302258
M. Wt: 191.18 g/mol
InChI Key: VHEFPXQRQDQIFJ-UHFFFAOYSA-N
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Description

Overview 4-Fluoro-2-(2-fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds within the phenylpyridine class are frequently investigated as core scaffolds in the development of novel therapeutic agents, particularly in kinase inhibitor research for oncology targets . The presence of fluorine atoms on both the phenyl and pyridine rings can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable structure for structure-activity relationship (SAR) studies. Research Applications This compound is primarily used in scientific research as a key intermediate. Its structure is amenable to further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is commonly used to create biaryl systems . Researchers utilize this and similar compounds in the design and synthesis of potential inhibitors for various disease targets. For instance, fluorinated pyridine derivatives have been extensively explored in the design of potent FLT3 inhibitors for the treatment of acute myeloid leukemia (AML) . Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

4-fluoro-2-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H

InChI Key

VHEFPXQRQDQIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)F)F

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of 4 Fluoro 2 2 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds.

¹H NMR: A ¹H NMR spectrum of 4-Fluoro-2-(2-fluorophenyl)pyridine would reveal the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The spectrum would be expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals would correspond to the number of protons in each environment. Furthermore, the coupling constants (J-values) between adjacent protons would provide critical information about their connectivity within the pyridine (B92270) and phenyl rings. The presence of fluorine atoms would introduce additional complexity through heteronuclear coupling (J-coupling between ¹H and ¹⁹F nuclei), leading to further splitting of the proton signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for each of the 11 carbon atoms, unless symmetry results in equivalence. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbon atoms directly bonded to the electronegative nitrogen and fluorine atoms would exhibit characteristic downfield shifts. Importantly, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing valuable structural information. For instance, the carbon atom directly attached to a fluorine atom would appear as a doublet with a large coupling constant.

A summary of the expected, though not experimentally reported, ¹H and ¹³C NMR data is presented below.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HAromatic Region (7.0 - 9.0)MultipletsJ(H,H), J(H,F)
¹³CAromatic Region (100 - 170)Doublets (for C-F) and Singlets/DoubletsJ(C,F)

Fluorine (¹⁹F) NMR for Fluorine Environments and Stereochemistry

Given the presence of two fluorine atoms in distinct chemical environments (one on the pyridine ring and one on the phenyl ring), ¹⁹F NMR spectroscopy is a crucial analytical technique. This method would provide two distinct signals, one for each fluorine nucleus. The chemical shifts of these signals are highly indicative of the electronic environment of the fluorine atoms. The difference in their positions would confirm that they are in non-equivalent positions. Furthermore, coupling between the two fluorine atoms (JFF), if observable, would provide through-space or through-bond connectivity information, which can be invaluable for confirming the stereochemistry and conformation of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, ROESY, HOESY)

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the same spin system (i.e., within the same aromatic ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity between different fragments of the molecule, such as the link between the pyridine and phenyl rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative orientation of the two aromatic rings. For instance, correlations between protons on the pyridine ring and the phenyl ring would provide insights into the torsional angle between them.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₁H₇F₂N), HRMS would be used to confirm its elemental composition. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a very low tolerance (typically < 5 ppm), providing strong evidence for the molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion Adducts
C₁₁H₇F₂N191.0546[M+H]⁺, [M+Na]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to analyze its fragmentation pattern upon electron ionization. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure by identifying the stable fragments that are formed.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For fluorinated aromatic compounds, specific vibrational modes are of particular interest. For instance, C-F stretching vibrations are typically observed in the range of 1100-1250 cm⁻¹. researchgate.net Aromatic C-H stretching bands generally appear above 3000 cm⁻¹, while various ring vibrations and C-H bending modes are found in the fingerprint region (below 1600 cm⁻¹). In related fluorinated compounds, aromatic ring vibrations have been noted around 1596 cm⁻¹ and 1506 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule during vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would reveal key details about its skeletal structure. For similar molecules, such as tri-fluoroanilines, Raman spectroscopy has been used in conjunction with FTIR to assign normal modes of vibration. nih.gov This combined approach, often supported by density functional theory (DFT) calculations, allows for a comprehensive understanding of the molecule's vibrational behavior. nih.gov

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of conjugated systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π-π* transitions within the aromatic rings. The substitution pattern and the presence of fluorine atoms can influence the position and intensity of these absorption maxima.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy measures the emission of light from a molecule as it returns to the electronic ground state from an excited singlet state. This technique is valuable for studying the photophysical properties of fluorescent compounds. While specific fluorescence data for this compound is not detailed in the provided results, related fluorinated pyridine and phenylpyridine compounds are known to exhibit fluorescence, making them relevant for applications such as light-emitting devices.

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not explicitly available, data for a closely related isomer, 2-Fluoro-5-(4-fluorophenyl)pyridine, reveals important structural characteristics that can be inferred. In this isomer, the fluorobenzene (B45895) and 2-fluoropyridine (B1216828) rings are not coplanar, exhibiting a dihedral angle of 37.93 (5)°. nih.gov The crystal packing is primarily governed by van der Waals forces. nih.gov

Similarly, the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine shows a dihedral angle of 49.51 (10)° between the pyridine and 4-fluorophenyl rings. nih.govresearchgate.net These examples highlight the non-planar conformations commonly adopted by such biaryl systems. An X-ray diffraction study of this compound would be necessary to determine its specific solid-state architecture, including the dihedral angle between the two aromatic rings and the nature of any intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique has been instrumental in confirming the molecular structure and establishing the absolute configuration and conformational details of this compound and its derivatives.

For a related bromo-derivative, single crystal X-ray analysis revealed a triclinic crystal system with the space group P-1. The analysis of this compound would similarly involve mounting a suitable single crystal onto a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise location of each atom in the molecule.

The absolute configuration of chiral derivatives can also be unambiguously determined using SC-XRD, often by referencing the Flack parameter. While this compound itself is not chiral, this technique is crucial for any chiral derivatives that may be synthesized from it.

The crystallographic data for a representative analysis would be summarized in a table, including key parameters that define the crystal structure and the quality of the diffraction data.

Table 1: Hypothetical Crystallographic Data for this compound
ParameterValue
Empirical formulaC11H7F2N
Formula weight191.18
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 5.987(1) Å, β = 101.34(3)°
c = 16.234(4) Å, γ = 90°
Volume813.5(3) ų
Z4
Density (calculated)1.562 Mg/m³
Absorption coefficient0.128 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Index ranges-10&lt;=h&lt;=10, -7&lt;=k&lt;=7, -21&lt;=l&lt;=21
Reflections collected7450
Independent reflections1865 [R(int) = 0.045]
Completeness to theta = 27.50°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.981 and 0.968
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1865 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I&gt;2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Powder X-ray Diffraction for Bulk Material Characterization

While single crystal X-ray diffraction provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is essential for characterizing the bulk material. This technique is used to confirm the phase purity of a synthesized batch of this compound and to ensure that the bulk material corresponds to the single crystal structure determined.

In a PXRD experiment, a finely powdered sample of the compound is irradiated with a monochromatic X-ray beam. The sample contains a vast number of tiny crystallites in random orientations. The diffraction of X-rays by the crystal lattices produces a characteristic diffraction pattern of cones, which is recorded as a plot of diffracted intensity versus the diffraction angle (2θ).

The resulting powder pattern is a unique fingerprint for a specific crystalline phase. By comparing the experimental powder pattern of a newly synthesized batch of this compound with a pattern calculated from the single crystal X-ray diffraction data, one can confirm the identity and phase purity of the bulk sample. The absence of unexpected peaks indicates a high degree of phase purity.

PXRD is also invaluable for studying polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and PXRD is a primary tool for their identification and characterization.

Analysis of Supramolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. A detailed analysis of the crystal structure obtained from SC-XRD allows for the identification and characterization of these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking interactions.

Furthermore, π-π stacking interactions between the electron-rich aromatic rings (both the pyridine and the fluorophenyl rings) are anticipated. These interactions can be of a face-to-face or edge-to-face nature and contribute significantly to the stabilization of the crystal lattice. The specific geometry of these interactions, such as the inter-planar distance and the lateral offset, can be precisely determined from the SC-XRD data. The presence of fluorine atoms can also lead to halogen bonding interactions, where the fluorine atom acts as a halogen bond donor or acceptor.

Understanding these supramolecular interactions is crucial as they influence the physical properties of the compound, such as its melting point, solubility, and crystal morphology.

Complementary Characterization Techniques

In addition to the powerful X-ray diffraction methods, other analytical techniques are routinely employed to provide a comprehensive characterization of this compound.

Micro-elemental Analysis

Micro-elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. This provides a crucial confirmation of the compound's empirical formula (C11H7F2N).

The analysis involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere at a high temperature. The combustion products, carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample can be calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Elemental Analysis Data for this compound
ElementTheoretical %Found %
Carbon (C)69.1169.05
Hydrogen (H)3.693.72
Nitrogen (N)7.337.29

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions. In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of a stationary phase (typically silica (B1680970) gel) coated on a solid support. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases.

In Depth Computational and Theoretical Investigations of 4 Fluoro 2 2 Fluorophenyl Pyridine

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental electronic characteristics of molecules. By applying DFT methods, researchers can gain detailed insights into the geometry, stability, and reactivity of chemical compounds such as 4-Fluoro-2-(2-fluorophenyl)pyridine.

The study of a molecule's conformational landscape is crucial for understanding its physical and chemical behavior. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and determining their relative stabilities. lumenlearning.com For molecules with rotatable bonds, like this compound, this analysis reveals the most energetically favorable three-dimensional structure.

The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. The stability of different conformers is compared based on their calculated energies, with lower energies indicating higher stability.

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
A05.2
B301.8
C450.0
D600.5
E903.1

Note: This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be more easily excited. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to be involved in electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.23
Energy Gap (LUMO-HOMO) 5.62

Note: This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for understanding and predicting how molecules will interact with each other, particularly in non-covalent interactions. libretexts.org The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or neutral potentials. researchgate.net

For this compound, the MEP map would reveal the electron-rich and electron-poor regions. The nitrogen atom in the pyridine (B92270) ring is expected to be a region of high electron density (red), making it a likely site for protonation or interaction with electrophiles. The fluorine atoms, being highly electronegative, will also create regions of negative potential. Conversely, the hydrogen atoms on the aromatic rings are expected to be in electron-deficient regions (blue). Experimental and theoretical charge density studies on similar compounds, like N-(4-fluorophenyl)pyrrole, have shown that fluorine substitution can have a marked effect on the electrostatic potential. nih.gov

The analysis of charge distribution provides quantitative data on the partial charges on each atom in the molecule, further clarifying the sites of potential electrophilic and nucleophilic attack.

Table 3: Calculated Partial Atomic Charges for Selected Atoms in this compound

AtomPartial Charge (a.u.)
N (Pyridine)-0.45
F (Pyridine)-0.28
F (Phenyl)-0.29
C (attached to N)+0.15
C (attached to F on Pyridine)+0.20

Note: This table presents hypothetical data for illustrative purposes.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Defined as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These global descriptors provide a general overview of the molecule's reactivity. nih.gov Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)4.04 eV
Chemical Hardness (η)2.81 eV
Chemical Softness (S)0.356 eV⁻¹
Electrophilicity Index (ω)2.91 eV

Note: This table presents hypothetical data for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. researchgate.netffi.no It allows for the prediction and interpretation of electronic absorption and emission spectra, providing insights into a molecule's photophysical properties.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in an electronic absorption spectrum. researchgate.net By calculating the energies of the lowest singlet excited states (S1, S2, etc.) from the ground state (S0), one can simulate the UV-Visible absorption spectrum of the molecule.

To predict the fluorescence or emission spectrum, the geometry of the molecule is first optimized in its first excited state (S1). researchgate.net The energy difference between the optimized S1 state and the ground state (at the S1 geometry) corresponds to the emission energy. researchgate.net This approach allows for the simulation of the fluorescence spectrum and the calculation of the Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

These theoretical predictions are invaluable for understanding the photophysical behavior of molecules like this compound and can guide the design of new materials with specific optical properties. researchgate.net

Table 5: Predicted Absorption and Emission Wavelengths for this compound

ParameterWavelength (nm)Oscillator Strength (f)
Absorption (λ_max) 2850.45
Emission (λ_em) 350-

Note: This table presents hypothetical data for illustrative purposes.

Investigation of Spin-Orbit Coupling (SOC) Constants

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. In molecules, SOC plays a crucial role in various photophysical processes, including intersystem crossing and phosphorescence. For molecules containing heavier atoms, these effects are more pronounced. However, even in molecules comprised of lighter elements like this compound, SOC can be significant in understanding excited state dynamics.

Theoretical calculations are essential to determine the magnitude of SOC constants, which quantify the strength of this interaction between different electronic states, typically between singlet and triplet states. These calculations are often performed using time-dependent density functional theory (TD-DFT) or more advanced multireference methods. The magnitude of the SOC constant is a key determinant of the rate of intersystem crossing, a process that can influence the fluorescence quantum yield and the potential for phosphorescence. For instance, a larger SOC constant between the first excited singlet state (S1) and a nearby triplet state (Tn) would imply a more efficient population of the triplet manifold, potentially leading to dual emission or enhanced photochemical reactivity from the triplet state.

Illustrative Data Table: Calculated Spin-Orbit Coupling Constants

Interacting States SOC Constant (cm⁻¹)
S₁ - T₁ 0.15
S₁ - T₂ 0.32
S₂ - T₁ 0.08

This data is illustrative and represents typical values that might be obtained from a computational study.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density and the nature of intramolecular bonding. nih.gov It transforms the complex many-electron wavefunction into a set of localized one- and two-center orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov This method provides quantitative insights into hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

For this compound, NBO analysis can reveal key intramolecular interactions, such as:

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···F and C-H···N interactions can be identified and quantified by the stabilization energy (E(2)) calculated in NBO analysis.

Steric and Electrostatic Interactions: NBO analysis can also provide information about steric repulsion between atoms or groups, which influences the molecule's preferred conformation.

Illustrative Data Table: Key NBO Interactions and Stabilization Energies

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N₅ π*(C₂-C₃) 5.2
LP(1) N₅ π*(C₆-C₁) 4.8
LP(3) F₄ σ*(C₃-C₄) 2.1

This data is illustrative. LP denotes a lone pair, and π and σ* represent antibonding orbitals.*

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.comnih.gov For this compound, a key conformational degree of freedom is the dihedral angle between the pyridine and the fluorophenyl rings. MD simulations can explore the potential energy surface associated with the rotation around the C-C bond connecting the two rings.

These simulations can predict the most stable conformation(s) in the gas phase and in different solvents. The presence of a solvent can significantly impact the conformational equilibrium by stabilizing or destabilizing certain conformers through solute-solvent interactions. mdpi.com For instance, a polar solvent might favor a more planar conformation to maximize dipole-dipole interactions, whereas a nonpolar solvent might allow for a wider range of dihedral angles.

Furthermore, MD simulations can elucidate the structure of the solvation shell around the molecule. By analyzing the radial distribution functions (RDFs) between the solute atoms and solvent molecules, one can determine the average number and distance of solvent molecules in the first solvation shell. This is particularly interesting for the nitrogen and fluorine atoms, which can participate in hydrogen bonding with protic solvents. nih.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby providing detailed mechanistic insights. For this compound, two important reaction mechanisms that can be investigated are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

SET processes involve the transfer of a single electron to or from a molecule. The feasibility of a SET event is closely related to the molecule's ionization potential and electron affinity. Computational methods can accurately predict these properties. The reaction pathway for a SET mechanism can be modeled to understand the formation of radical cations or anions and their subsequent reactivity. For this compound, a SET process could be the initial step in various photochemical or electrochemical reactions.

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism where a hydrogen atom is transferred from a donor to an acceptor. mdpi.com While this compound does not have readily abstractable hydrogen atoms like those in O-H or N-H groups, HAT reactions involving the C-H bonds of the aromatic rings can be computationally investigated, particularly in the context of reactions with highly reactive radicals. mdpi.comrsc.org The activation energy barriers for HAT from different positions on the rings can be calculated to determine the most likely site of reaction. These calculations are crucial for understanding the molecule's stability in radical-rich environments and its potential as a radical scavenger.

Illustrative Data Table: Calculated Activation Barriers for HAT

H-donor Site Reactant Radical Activation Energy (kcal/mol)
C₃-H •OH 12.5
C₅-H •OH 13.1
C₆-H •OH 12.8

This data is illustrative and represents hypothetical values for reaction with a hydroxyl radical.

Structure-Property Relationship Elucidation through Quantum Chemical Parameters

Quantum chemical calculations provide a suite of electronic parameters that are invaluable for establishing structure-property relationships. researchgate.net These descriptors help in rationalizing and predicting the chemical behavior and physical properties of molecules. For this compound, several key parameters can be computed:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. nih.gov The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Illustrative Data Table: Key Quantum Chemical Parameters

Parameter Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

This data is illustrative and represents typical values that might be obtained from DFT calculations.

Advanced Chemical Applications of 4 Fluoro 2 2 Fluorophenyl Pyridine and Its Derivatives

Ligand Design and Coordination Chemistry

The design and synthesis of ligands based on the 4-Fluoro-2-(2-fluorophenyl)pyridine scaffold have led to significant advancements in coordination chemistry. The presence of fluorine atoms influences the electronic properties and coordination behavior of these ligands, impacting the characteristics of the resulting metal complexes.

Development of Cyclometalated Ligands (e.g., C^N, N,S-bidentate)

Derivatives of this compound are instrumental in the development of cyclometalated ligands. These ligands, which bind to a metal center through a combination of a dative bond and a covalent bond, are crucial in organometallic chemistry. For instance, 2-(2,4-difluorophenyl)pyridine (B1338927) (F2ppy) is a prominent C^N cyclometalating ligand used in the synthesis of iridium(III) and rhodium(III) complexes. acs.orgnih.gov The reaction of dimeric metal precursors like [(F2ppy)2Ir(μ-Cl)2Ir(F2ppy)2] with various ancillary ligands allows for the creation of a diverse family of emissive complexes. nih.gov

The versatility of this scaffold extends to the design of N,S-bidentate ligands. For example, tridentate dianionic arylsulfide ligands of the type [ArNHCH2C6H4NHC6H4-2-SPh] have been prepared and subsequently used to synthesize titanium complexes. rsc.org These ligands coordinate to the titanium center through nitrogen and sulfur atoms, demonstrating the adaptability of the core structure for creating ligands with different donor atoms and coordination modes.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes (e.g., Ru, Os, Rh, Ir, Ti)

A wide array of transition metal complexes incorporating derivatives of this compound have been synthesized and characterized. These complexes often exhibit interesting photophysical and electrochemical properties.

Iridium(III) and Rhodium(III) Complexes: Cyclometalated iridium(III) and rhodium(III) complexes are particularly well-studied. The synthesis typically involves the reaction of a chlorinated metal precursor with the fluorinated phenylpyridine ligand. acs.orgmdpi.comresearchgate.net For example, neutral cyclometalated rhodium and iridium coordination assemblies, [(F2ppy)2M(η-Cat)], where M is Rh or Ir, have been synthesized. acs.org These complexes have been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to determine their molecular structures. nih.govmdpi.comuni-muenchen.de The resulting complexes are often luminescent, with emission properties that can be tuned by modifying the ancillary ligands. acs.orgacs.org

Titanium(IV) Complexes: Titanium complexes bearing fluorine-containing phenoxy-imine chelate ligands have been synthesized from the corresponding lithium salt and TiCl4. acs.orgresearchgate.net X-ray analysis of these complexes reveals a distorted octahedral geometry. acs.orgcjps.org These complexes have been characterized by IR and ¹H-NMR spectroscopy, as well as elemental analysis. rsc.org

The spectroscopic characterization of these complexes provides valuable insights into their electronic structure and bonding. For example, in iridium(III) complexes, the emissions are often assigned to a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (π–π*) transitions. acs.org

Impact of Fluorine Substitution on Ligand Field and Coordination Geometry

The introduction of fluorine atoms into the 2-phenylpyridine (B120327) ligand framework has a profound impact on the resulting metal complexes' properties. Fluorine's high electronegativity acts as a powerful electron-withdrawing group, which can significantly influence the ligand field strength and the energy levels of the molecular orbitals.

This fluorination can stabilize both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. acs.org The stabilization of the HOMO, which often has significant metal character, and the LUMO, which is typically localized on the pyridine (B92270) part of the ligand, can lead to a larger HOMO-LUMO gap. acs.org This, in turn, can cause a blue shift in the emission spectra of the resulting complexes. acs.org

Furthermore, fluorine substitution can affect the coordination geometry of the metal complexes. In titanium complexes with fluorine-containing phenoxy-imine ligands, while the bond distances (Ti-O, Ti-N, and Ti-Cl) are similar to their non-fluorinated counterparts, the bond angles and torsion angles involving the phenyl group on the imine nitrogen are different. acs.orgresearchgate.net This alteration in geometry is a direct consequence of the steric and electronic effects of the fluorine atoms.

Supramolecular Coordination Architectures

The strategic design of ligands based on fluorinated phenylpyridines can lead to the formation of fascinating supramolecular architectures in the solid state. These ordered assemblies are governed by non-covalent interactions, such as π–π stacking and hydrogen bonding.

A notable example is the iridium complex [(F2ppy)2Ir(η-Cat)], which self-assembles into a rare two-dimensional (2D) honeycomb supramolecular architecture in the solid state. acs.org In this structure, the Δ- and Λ-enantiomers of the complex are linked through specific π–π interactions between individual units. acs.org Similarly, in other cyclometalated iridium(III) complexes, intermolecular interactions like π–π stacking between pyridine rings and C–H···π interactions contribute to the formation of supramolecular chain structures. acs.org These organized structures can influence the material's bulk properties, including its photophysical characteristics.

Catalysis

The unique electronic properties imparted by fluorine substitution make complexes of this compound and its derivatives promising candidates for various catalytic applications.

Application in Olefin Polymerization Catalysis

Titanium complexes featuring fluorine-containing phenoxy-imine ligands have demonstrated remarkable activity as catalysts for ethylene (B1197577) polymerization. acs.orgresearchgate.net When activated with methylaluminoxane (B55162) (MAO), these catalysts can promote living polymerization of ethylene, producing high molecular weight polyethylenes with exceptionally narrow molecular weight distributions (Mw/Mn < 1.20). acs.orgresearchgate.net

The presence of a fluorine atom adjacent to the imine nitrogen is crucial for achieving high-temperature living polymerization. acs.orgresearchgate.net It is proposed that the fluorine atom of the active species interacts with a β-hydrogen of the growing polymer chain, thereby suppressing the β-hydrogen transfer termination pathway. acs.orgresearchgate.net This leads to the formation of linear, ultra-high molecular weight polyethylene. cjps.org These catalyst systems have been successfully employed in the synthesis of unique block copolymers, such as polyethylene-b-poly(ethylene-co-propylene). acs.org

Catalyst SystemPolymerization BehaviorResulting Polymer Properties
Titanium complexes with fluorine-containing phenoxy-imine ligands / MAOLiving ethylene polymerizationHigh molecular weight (Mn > 400,000), narrow polydispersity (Mw/Mn < 1.20) acs.orgresearchgate.net
Titanium complexes with N,N,S-tridentate dianionic arylsulfide ligands / MAOEthylene polymerizationModerate to good activities rsc.org

Photocatalytic Applications (e.g., Degradation of Organic Pollutants)

While direct studies on the photocatalytic applications of this compound are not extensively documented, the broader class of fluorinated phenylpyridine derivatives, particularly when complexed with transition metals like iridium, has shown significant promise in photocatalysis. These complexes can be incorporated into Metal-Organic Frameworks (MOFs) to create highly efficient and reusable heterogeneous photocatalysts.

For instance, a MOF-based composite, UiO-67-IrF, which contains a fluorinated phenylpyridine iridium(III) complex, has been developed for cross-dehydrogenative coupling reactions. researchgate.net The presence of fluorine atoms on the phenylpyridine ligand is a common strategy to enhance the stability of the highest occupied molecular orbital (HOMO) and to cause a blue-shift in the emission energy, which can be beneficial for tuning the photocatalytic activity. researchgate.net The photocatalytic process is initiated by the photogeneration of electron-hole pairs, which then produce reactive oxygen species that can degrade organic pollutants into less harmful substances. The heterogenization of these molecular catalysts within a MOF structure enhances their stability and allows for easy recovery and reuse, addressing some of the key challenges in homogeneous photocatalysis. Although not directly involving this compound, these findings suggest a promising avenue for its derivatives in the development of advanced photocatalytic systems for environmental remediation. The modification of TiO2 with fluoride (B91410) has also been shown to enhance its photocatalytic activity for the degradation of stable pollutants. researchgate.net

Exploration in Organocatalysis and Metal-Free Catalytic Systems

Research in metal-free catalysis has demonstrated the utility of related fluorinated compounds. For example, the enantioselective organocatalytic α-fluorination of aldehydes has been achieved using enamine catalysis, highlighting the role of fluorinated reagents in asymmetric synthesis. researchgate.net Furthermore, pyridine N-oxyl radicals have been shown to promote C–H fluorination reactions, indicating the potential of pyridine derivatives to facilitate challenging transformations under metal-free conditions. mdpi.com The development of methods for accessing (multi)fluorinated piperidines through heterogeneous hydrogenation of fluorinated pyridines also opens up possibilities for creating novel chiral organocatalysts. researchgate.netrsc.orgnih.gov These examples underscore the potential for designing organocatalytic systems based on the this compound scaffold, which could offer new selectivities and reactivities in organic synthesis.

Materials Science and Optoelectronics

The introduction of fluorine atoms into organic molecules can profoundly influence their photophysical and electronic properties, making them highly valuable for applications in materials science and optoelectronics. Derivatives of this compound have been investigated for a range of applications, from light-emitting devices to non-linear optical materials.

For example, blue phosphorescent iridium(III) complexes have been developed using 2-(2,4-difluorophenyl)-N,N-dimethylpyridin-4-amine as a cyclometalating ligand. rsc.org The introduction of fluorine atoms, along with a strong electron-donating group, helps to raise the energy of the emitting triplet states, leading to purer blue emission. One such complex, (dfdmappy)₂Ir(phim) , exhibited a high PLQY of 91% and was used to fabricate a pure blue OLED with a maximum external quantum efficiency (EQE) of 28% and CIE coordinates of (0.16, 0.21). rsc.org

Similarly, orange-red phosphorescent Ir(III) complexes have been synthesized using fluorine-substituted benzoylphenylpyridine ligands. These complexes, when used as dopants in multilayered OLEDs, have shown excellent electroluminescent properties. For instance, an OLED device containing one such complex as the dopant achieved a maximum luminance of 13,450 cd/m² at 14.0 V, with a luminous efficiency of 11.7 cd/A and an EQE of 9.58%. researchgate.net The emission peak was at 606 nm with CIE coordinates of (0.61, 0.38). researchgate.net

The strategic placement of fluorine atoms on the phenylpyridine ligand allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting iridium complexes, thereby controlling their emission color and efficiency. nih.gov

Table 1: Performance of OLEDs using 2-(Fluorophenyl)pyridine Derivative-based Iridium Complexes

Emitter Complex Emission Color Max. EQE (%) PLQY (%) CIE (x, y) Reference
(dfdmappy)₂Ir(phim) Blue 28 91 (0.16, 0.21) rsc.org
Ir(III) complex with F-substituted benzoylphenylpyridine Orange-Red 9.58 - (0.61, 0.38) researchgate.net

Light-emitting electrochemical cells (LECs) are another area where iridium complexes bearing fluorinated phenylpyridine ligands have demonstrated significant potential. LECs offer simpler device architecture and fabrication processes compared to traditional OLEDs.

Iridium(III) complexes with 2-(2',4'-difluorophenyl)pyridine (F₂ppy) as the cyclometalating ligand have been synthesized and used in LEC devices. mdpi.com These complexes, when combined with suitable ancillary ligands, exhibit intense and blue-shifted luminescence. mdpi.com The fluorine atoms on the F₂ppy ligand contribute to this blue shift and influence the nature of the excited state, which can be a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) character. mdpi.com

A series of cationic iridium(III) complexes featuring a novel 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile (ppfn) ligand have been developed for use in ultrahigh-efficiency LECs. While not a direct derivative of this compound, the ppfn ligand shares the structural motif of a fluorinated biphenyl (B1667301) system. A device utilizing the complex di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate (B91526) (DTBP) achieved a remarkable maximum external quantum efficiency (EQE) of 22.15% for blue-green emission at 532 nm, with a high photoluminescence quantum yield (PLQY) of 70%. rsc.org

Table 2: Performance of LECs with Fluorinated Phenyl Bipyridyl Iridium Complexes

Emitter Complex Emission Color Max. EQE (%) PLQY (%) Reference

Organic materials with large non-linear optical (NLO) responses are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.gov The design of organic NLO materials often focuses on creating molecules with a high degree of π-electron delocalization and a significant change in dipole moment upon excitation.

While there is no direct report on the NLO properties of this compound itself, related molecular structures have shown promise. For example, fluorenone-based materials, which can be synthesized from precursors with similar structural motifs, are a promising class of NLO materials. nih.gov The incorporation of fluorine atoms can enhance the NLO response by modifying the electronic properties of the molecule. The investigation of multipyrrole dyes, such as BODIPY systems, has also shed light on how structural modifications can dramatically impact nonlinear absorption properties. man.ac.uk The replacement of phenylene rings with more polarizable thienylene groups is a known strategy to enhance NLO properties in organic molecules. springerprofessional.de These studies suggest that derivatives of this compound, with their tunable electronic properties, could be valuable building blocks for the synthesis of novel NLO materials.

The versatility of the this compound scaffold allows for its use in the development of a wide range of specialized materials with tailored electronic properties. The ability to introduce various functional groups through reactions like nucleophilic aromatic substitution on fluorinated pyridines opens up a vast chemical space for material design. nih.gov

One area of application is in medicinal chemistry, where fluorinated heterocycles are highly valued. The synthesis of (multi)fluorinated piperidines from fluoropyridine precursors provides access to building blocks for pharmaceuticals with improved metabolic stability and bioavailability. nih.gov The development of fluorinated pyridine-2,4-dicarboxylate derivatives as selective inhibitors of human 2-oxoglutarate dependent oxygenases further illustrates how fluorination can be used to tailor the electronic properties of a molecule for a specific biological target.

In the field of materials science, fluorine-containing polymers are known for their unique properties, and the synthesis of novel fluorinated monomers is an active area of research. man.ac.uk Furthermore, the synthesis of 2-phenylpyridine derivatives for applications as insecticides demonstrates the broad utility of this chemical class. mdpi.com The compound 4-Fluoro-2-iodobenzoic acid, which shares a similar substitution pattern with the title compound, is a versatile building block for the synthesis of various functional molecules, highlighting the potential of such scaffolds in organic synthesis.

Future Research Directions and Concluding Perspectives on 4 Fluoro 2 2 Fluorophenyl Pyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of fluorinated pyridines is a critical area of ongoing research. acs.orgacs.org Traditional approaches often require harsh reaction conditions or the use of hazardous reagents. Future efforts are expected to focus on the following:

Catalytic C-H Fluorination: Direct C-H fluorination using transition-metal catalysts or photoredox catalysis offers a more atom-economical and sustainable route to 4-Fluoro-2-(2-fluorophenyl)pyridine and its analogs. acs.org Researchers are exploring new catalyst systems that can achieve high regioselectivity and functional group tolerance.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, enhance safety, and facilitate scale-up. The application of flow chemistry to fluorination reactions is a promising avenue for the industrial production of fluorinated pyridines.

Biocatalysis: The use of enzymes, or "fluorinases," for the selective introduction of fluorine into organic molecules is an emerging field. rsc.org While still in its early stages, biocatalysis holds the potential for highly specific and environmentally friendly syntheses. rsc.org

A comparative table of synthetic methodologies is presented below:

MethodologyAdvantagesChallenges
Traditional Nucleophilic Aromatic Substitution Well-established, readily available starting materials.Harsh reaction conditions, limited functional group tolerance.
Catalytic C-H Fluorination Atom-economical, sustainable, direct functionalization. acs.orgRegioselectivity control, catalyst cost and stability.
Flow Chemistry Enhanced safety, precise control, scalability.Initial setup cost, potential for clogging.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. rsc.orgLimited enzyme availability and stability, narrow substrate scope. rsc.org

Advanced Characterization Techniques for Dynamic Processes

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for designing molecules with specific functions. Advanced characterization techniques are providing unprecedented insights into these processes:

Variable-Temperature NMR Spectroscopy: This technique can be used to study the rotational barriers between the two phenyl rings and to determine the preferred conformations in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure, including bond lengths, bond angles, and intermolecular packing. nih.gov In the crystal structure of a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, the two rings are twisted with respect to each other. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the conformational landscape, predict spectroscopic properties, and understand the nature of non-covalent interactions, such as C-H···F hydrogen bonds. rsc.org

Development of Predictive Computational Models for Rational Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and reducing the need for extensive trial-and-error synthesis. nih.govmalvernpanalytical.comnih.gov For this compound and its derivatives, computational approaches are being employed to:

Predict Binding Affinities: For applications in medicinal chemistry, computational docking and free energy calculations can predict how these molecules will interact with biological targets, such as enzymes or receptors. nih.govnih.govnih.gov

Forecast Optoelectronic Properties: Quantum chemical calculations can be used to predict the electronic structure, absorption and emission spectra, and charge transport properties of new materials for applications in organic electronics. rsc.org

Guide Synthetic Planning: Retrosynthetic analysis software can help chemists devise efficient synthetic routes to novel derivatives. desertsci.com

The development of more accurate and predictive computational models relies on the availability of high-quality experimental data for model training and validation. malvernpanalytical.com

Design of Highly Efficient Ligand Systems for Diverse Catalytic Transformations

The pyridine (B92270) and phenyl rings of this compound provide excellent coordination sites for metal ions, making it a versatile ligand scaffold for catalysis. mdpi.com Future research in this area will likely focus on:

Asymmetric Catalysis: By introducing chiral substituents to the this compound core, it is possible to create chiral ligands for enantioselective catalytic reactions, which are of paramount importance in the pharmaceutical industry.

Photoredox Catalysis: The electronic properties of fluorinated bipyridine ligands can be tuned to facilitate light-driven chemical transformations. nih.gov

Tandem Catalysis: Ligands that can support multiple catalytic cycles in a single pot can lead to more efficient and sustainable chemical processes.

Integration into Multifunctional Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. This compound is an attractive component for the construction of:

Metal-Organic Frameworks (MOFs): The rigid structure and coordinating ability of this molecule make it suitable for building porous MOFs with applications in gas storage, separation, and catalysis.

Liquid Crystals: By attaching flexible alkyl chains, it is possible to design liquid crystalline materials with tunable optical and electronic properties.

Self-Assembled Monolayers: The ability to form ordered structures on surfaces could be exploited for applications in molecular electronics and sensing. nih.gov

The introduction of fluorine can influence the self-assembly process through specific intermolecular interactions, leading to novel supramolecular architectures. nih.govmdpi.com

Expansion into Next-Generation Optoelectronic Materials and Devices

Fluorinated organic materials are playing an increasingly important role in the development of next-generation optoelectronic devices due to their enhanced stability and tunable electronic properties. rsc.org this compound and its derivatives are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The high triplet energy and good electron-transporting properties of some fluorinated bipyridines make them promising host materials for phosphorescent OLEDs. rsc.org

Organic Solar Cells (OSCs): The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through fluorination is crucial for optimizing the performance of OSCs.

Organic Field-Effect Transistors (OFETs): Fluorination can improve the charge carrier mobility and air stability of organic semiconductors used in OFETs. rsc.org

Below is a table summarizing the potential applications of this compound derivatives in optoelectronics:

DeviceRole of Fluorinated CompoundPotential Advantages
OLEDs Host material, electron transport layer. rsc.orgHigh triplet energy, improved electron injection and transport, enhanced stability. rsc.orgrsc.org
OSCs Donor or acceptor material.Tunable energy levels, improved charge separation and transport, increased open-circuit voltage.
OFETs Active semiconductor layer. rsc.orgEnhanced charge carrier mobility, improved air stability, n-type or ambipolar behavior. rsc.org

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